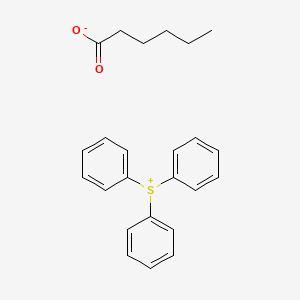![molecular formula C23H17N B14221285 5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- CAS No. 741685-49-4](/img/structure/B14221285.png)
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have been of significant interest due to their presence in various natural products and their potential pharmacological properties . The compound’s structure consists of a pyrrole ring fused to an isoindole ring, with phenyl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- can be achieved through various methods. One common approach involves the cyclization of hydrazones in the presence of polyphosphoric acid esters. For instance, ethyl pyruvate 1-acetyl-5-indolinylhydrazone can be obtained by diazotization of 1-acetyl-5-aminoindoline, followed by reduction of the diazonium salt and condensation with ethyl pyruvate. Cyclization of the hydrazone in polyphosphoric acid esters leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the aromatic rings in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Isoindole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- involves its interaction with molecular targets in biological systems. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its aromatic structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H, 5H-Pyrrolo[2,3-f]indole: Another isoindole derivative with similar structural features.
3H, 6H-Pyrrolo[3,2-e]indole: A related compound with a different fusion pattern of the pyrrole and isoindole rings.
Pyrrolo[1,2-a]pyrazines: Compounds with a similar pyrrole ring but fused to a pyrazine ring instead of an isoindole.
Uniqueness
5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl- is unique due to the specific positioning of the phenyl groups and the fusion of the pyrrole and isoindole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
741685-49-4 |
|---|---|
Molecular Formula |
C23H17N |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1,3-diphenyl-5H-pyrrolo[2,1-a]isoindole |
InChI |
InChI=1S/C23H17N/c1-3-9-17(10-4-1)21-15-22(18-11-5-2-6-12-18)24-16-19-13-7-8-14-20(19)23(21)24/h1-15H,16H2 |
InChI Key |
ISFMYWKZJJCEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C=C(N31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
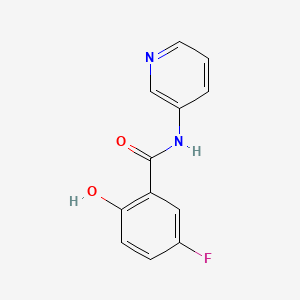
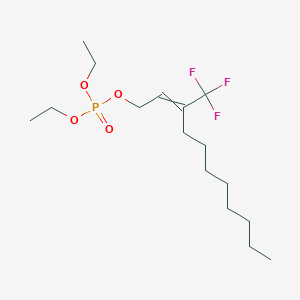
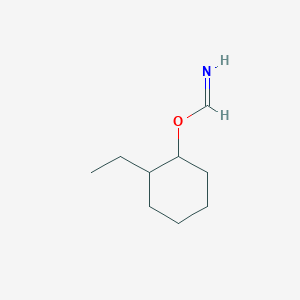
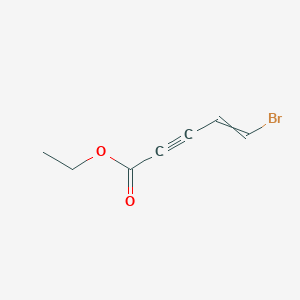
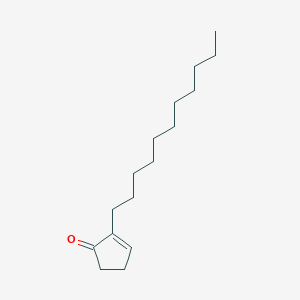
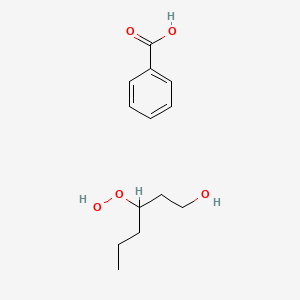
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
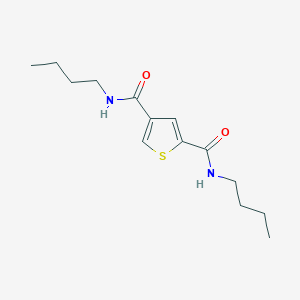
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
